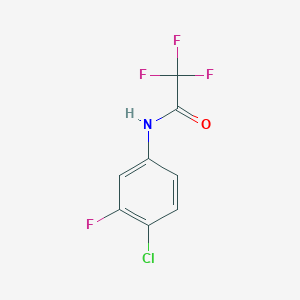
N-(4-Chlor-3-fluorphenyl)-2,2,2-trifluoracetamid
Übersicht
Beschreibung
N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide, also known as 4-chloro-3-fluorophenyl-2,2,2-trifluoroacetamide or CFTA, is a high-performance liquid chromatography (HPLC) reagent that is used as an analytical tool in the laboratory. It is a white crystalline solid that is soluble in water and other polar solvents. CFTA is an important reagent for the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. CFTA is also used as a catalyst in organic synthesis reactions.
Wissenschaftliche Forschungsanwendungen
Entwicklung von antimikrobiellen Wirkstoffen
N-(4-Chlor-3-fluorphenyl)-2,2,2-trifluoracetamid: wurde bei der Synthese verschiedener Derivate verwendet, die potente antimikrobielle Eigenschaften aufweisen . Diese Derivate wurden gegen eine Reihe von grampositiven und gramnegativen Bakterien sowie Pilzen getestet und zeigten signifikante minimale Hemmkonzentrationen (MHK). Das Vorhandensein von Fluoratomen verstärkt die biologische Aktivität, was diese Verbindungen besonders effektiv im Kampf gegen mikrobielle Infektionen macht.
Synthese von heterocyclischen Verbindungen
Die Verbindung dient als Vorläufer bei der Synthese von 1,3,4-Oxadiazol-Derivaten . Diese heterocyclischen Verbindungen haben eine breite Palette pharmazeutischer und biologischer Wirkungen, darunter antimikrobielle, antifungale und Antikrebsaktivitäten. Die Vielseitigkeit von This compound bei der Bildung dieser Derivate unterstreicht seine Bedeutung in der pharmazeutischen Chemie.
Entwicklung fluorierter Arzneimittel
Fluoratome in Arzneimittelmolekülen können ihre biologische Aktivität aufgrund der hohen Elektronegativität und des kleinen Atomradius von Fluor signifikant verstärken . Die fragliche Verbindung kann verwendet werden, um Fluor in neue Arzneimittelmoleküle einzuführen, was möglicherweise zur Entwicklung von Behandlungen für verschiedene Krankheiten, einschließlich Herz-Kreislauf-Erkrankungen und Fettleibigkeit, führt.
Gefitinib-Synthese
Ein verbessertes Protokoll für die Synthese von Gefitinib, einem Antikrebsmittel, beinhaltet die Verwendung verwandter Chlor-Fluorphenyl-Acetamid-Verbindungen als Zwischenprodukte . Obwohl es nicht direkt erwähnt wird, ist es plausibel, dass This compound in ähnlichen Synthesewegen verwendet werden könnte, um Gefitinib oder verwandte Verbindungen zu produzieren.
Forschung zu landwirtschaftlichen Chemikalien
Verbindungen mit Chlor-Fluorphenyl-Gruppen werden oft auf ihre potenzielle Verwendung in landwirtschaftlichen Chemikalien untersucht . Sie können als Fungizide, Herbizide oder Insektizide dienen. Die spezifische Verbindung This compound könnte für solche Anwendungen untersucht werden, wobei der Fluor-Gehalt für eine verstärkte Aktivität genutzt wird.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGGSGUQDWLEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1454324.png)
![4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454326.png)
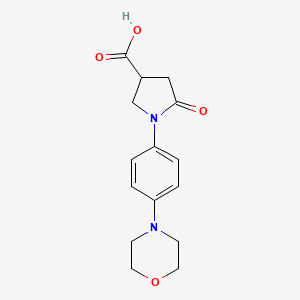
![[1-(3,4-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1454329.png)
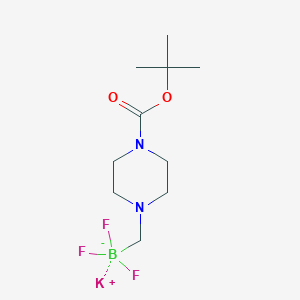
![Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B1454333.png)
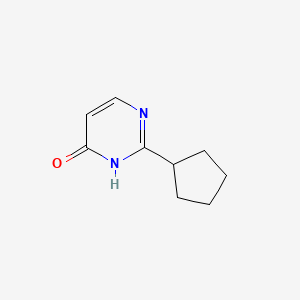

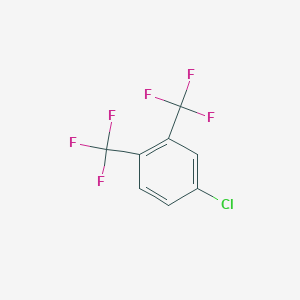
![2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1454339.png)
![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)
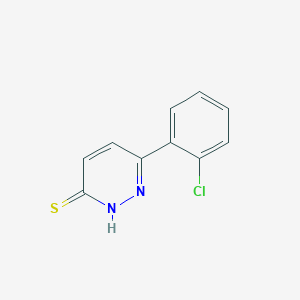
![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B1454344.png)
